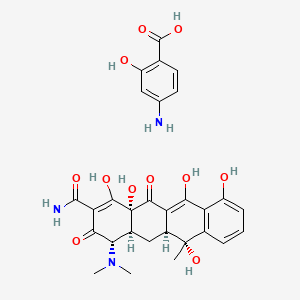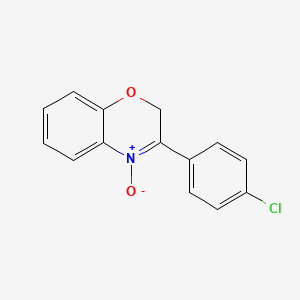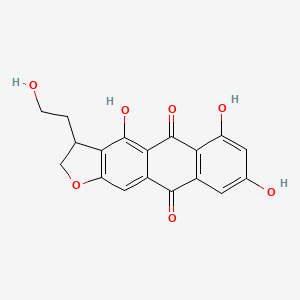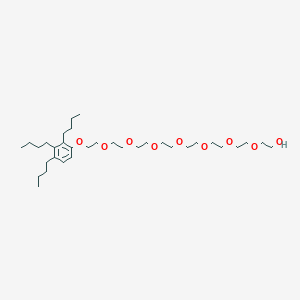
23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL is a complex organic compound characterized by its unique structure, which includes a phenoxy group substituted with three butyl groups and a long heptaoxatricosan chain
Preparation Methods
The synthesis of 23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL involves multiple steps. One common method starts with the preparation of the phenoxy group, which is then substituted with butyl groups. The heptaoxatricosan chain is synthesized separately and then attached to the phenoxy group through a series of reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the development of new materials or compounds.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or cellular components.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug delivery systems.
Mechanism of Action
The mechanism of action of 23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL involves its interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, while the heptaoxatricosan chain can influence the compound’s solubility and distribution within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL can be compared with other similar compounds, such as:
2,3,4-Pentanetrione: This compound also contains multiple functional groups and can undergo similar chemical reactions.
Phenol, 2,4,6-tri-tert-butyl-: This compound shares the phenoxy structure but with different substituents, leading to distinct chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
76149-69-4 |
|---|---|
Molecular Formula |
C34H62O9 |
Molecular Weight |
614.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2,3,4-tributylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C34H62O9/c1-4-7-10-31-13-14-34(33(12-9-6-3)32(31)11-8-5-2)43-30-29-42-28-27-41-26-25-40-24-23-39-22-21-38-20-19-37-18-17-36-16-15-35/h13-14,35H,4-12,15-30H2,1-3H3 |
InChI Key |
DIWPVXOCIYQDJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCO)CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



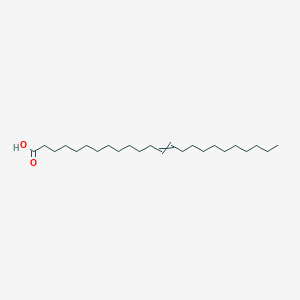

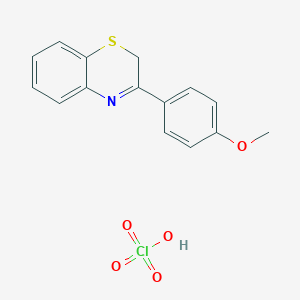
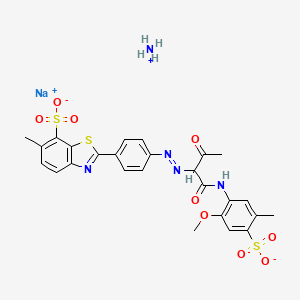
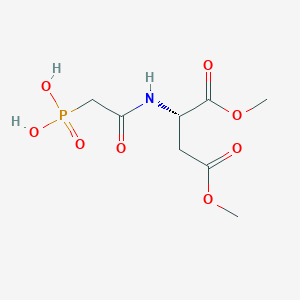
![N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide](/img/structure/B14455304.png)
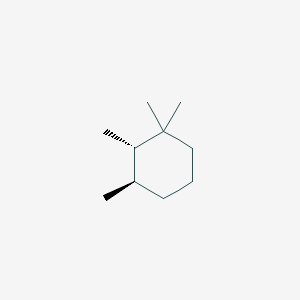

![2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455333.png)
![Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate](/img/structure/B14455345.png)
